molecular formula C14H21NNaO14S B129147 2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-BETA-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA CAS No. 149368-04-7

2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-BETA-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA

Cat. No. B129147
M. Wt: 482.4 g/mol
InChI Key: FASCFNYWLAVRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2-deoxy sugars are a class of compounds characterized by the presence of an acetamido group in place of a hydroxyl group at the second position of the sugar molecule. This modification imparts unique properties to the sugars, making them significant in various biochemical processes and applications.

Synthesis Analysis

The synthesis of related 2-acetamido-2-deoxy sugars involves several chemical reactions. For instance, the preparation of 2-acetamido-2-deoxy-4-O-β-D-galactopyranosyl-D-mannose and its glucose counterpart is achieved by the addition of nitromethane to a galactopyranosyl-arabinose derivative, followed by acetylation, ammonolysis, and the Nef reaction. This method also applies to the synthesis of the mannopyranosyl analogs from a mannopyranosyl-arabinose derivative .

Molecular Structure Analysis

The molecular structure of these sugars is characterized by the presence of a hexose skeleton with an acetamido group at the C-2 position. The specific configuration of the glycosidic linkages and the presence of additional functional groups define the individual characteristics of each sugar within this class. For example, the elucidation of the structure of 2-acetamido-3,6-anhydro-2-deoxy-D-mannose, a product of alkaline degradation, reveals the formation of a 3,6-anhydro ring, which is a distinctive feature compared to its gluco and manno analogs .

Chemical Reactions Analysis

2-Acetamido-2-deoxy sugars undergo various chemical reactions, including alkaline degradation, which leads to the formation of 3,6-anhydro derivatives. The specific products of this degradation can serve as markers for identifying the original 2-acetamido-2-deoxy sugars present in glycoproteins during amino acid analysis . Additionally, sulfur-linked disaccharide analogs of these sugars can be synthesized through substitution reactions of sulfonates and ring-opening reactions of aziridine or oxirane derivatives, using a 1-thio-α-L-fucopyranose derivative as a nucleophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetamido-2-deoxy sugars are influenced by their molecular structure. The acetamido group contributes to the stability and reactivity of these sugars. For example, the inhibitory activities of sulfur-linked disaccharide analogs toward α-L-fucosidases are determined by their specific linkages and the presence of the acetamido group, with Ki values ranging from 0.65 to 4.9 mM .

Scientific Research Applications

Analytical Methodologies

A high performance liquid chromatography (HPLC) method was developed for determining endogenous glycosaminoglycans (GAGs) derived disaccharides in plasma samples, involving 2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-galactose. This method was validated and applied in a clinical study, showcasing its utility in the analysis of GAGs levels in human plasma, which is crucial for understanding and diagnosing various medical conditions related to GAG metabolism (Upreti et al., 2006).

Dermatological Applications

A study on the hair growth-promoting activities of glycosaminoglycans (GAGs) derived from the tunics of ascidian (Halocynthia roretzi) identified disaccharide components, including 2-acetamido-2-deoxy-3-O-(β-D-gluco-4-enepyranosyluronic acid)-6-O-sulfo-D-galactose, and demonstrated their potential in promoting hair growth. This highlights the significance of such compounds in dermatological research and potential therapeutic applications (Neri et al., 2022).

Therapeutic Potential

Chondroitin sulfates proteoglycans derived from human placenta were studied for their biological activities, including anticoagulant and immuno-modulating activities. Disaccharides produced from the proteoglycan, such as 2-acetamide-2-deoxy-3-O-(β-D-gluco-4-enepyranosyluronic acid)-D-galactose, were instrumental in these studies, suggesting potential therapeutic applications in modulating immune responses and managing coagulation disorders (Lee et al., 2000).

Structural Studies and Synthesis

Research has also focused on the synthesis and structural analysis of related compounds. For instance, the concise and efficient synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose was reported, showcasing the methodologies for generating compounds with structural similarities and potential relevance in various biochemical pathways (Cai et al., 2009).

Future Directions

Given that this compound is a Proteoglycan-derived Oligosaccharide4, it could potentially be used in research related to cell biology, particularly in areas involving cell proliferation, adhesion, migration, and angiogenesis. However, more research is needed to fully understand its potential applications and efficacy.


Please note that this analysis is based on the limited information available and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

InChI

InChI=1S/C14H21NO14S.Na/c1-5(18)15-6(3-16)11(10(21)8(20)4-17)28-14-12(29-30(24,25)26)7(19)2-9(27-14)13(22)23;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASCFNYWLAVRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)OS(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NNaO14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585104
Record name PUBCHEM_16219142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ACETAMIDO-2-DEOXY-3-O-(2-O-SULFO-beta-D-GLUCO-4-ENEPYRANOSYLURONIC ACID)-D-GALACTOSE, 2NA

CAS RN

149368-04-7
Record name PUBCHEM_16219142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.